Octahydrocyclopenta[c]pyrrol-4-ol
Overview
Description
Octahydrocyclopenta[c]pyrrol-4-ol: is a cyclic organic compound with the molecular formula C7H13NO It is characterized by a fused ring structure consisting of a cyclopentane ring and a pyrrole ring, with a hydroxyl group attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of 1,2-dicyanocyclo-1-pentene: One of the primary methods for synthesizing octahydrocyclopenta[c]pyrrol-4-ol involves the hydrogenation of 1,2-dicyanocyclo-1-pentene. .
Dieckmann Cyclization: Another method involves the Dieckmann cyclization of diethyl or dimethyl adipate, followed by cyanohydrin formation and reduction of the intermediate cyclic amide or imide.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes using robust catalysts and optimized reaction conditions to ensure high yield and purity. The choice of catalyst and reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octahydrocyclopenta[c]pyrrol-4-ol can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4), converting the compound into various reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, where reagents such as alkyl halides or acyl chlorides can be used to introduce different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Various reduced forms of the compound.
Substitution Products: Functionalized derivatives with different substituents.
Scientific Research Applications
Chemistry:
Organic Synthesis: Octahydrocyclopenta[c]pyrrol-4-ol is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Activity: Recent studies have shown that this compound possesses various biological activities, making it a potential candidate for drug development.
Medicine:
Drug Development: The compound is being explored for its potential use in developing new therapeutic agents, particularly in the treatment of metabolic disorders and infectious diseases.
Industry:
Mechanism of Action
The mechanism of action of octahydrocyclopenta[c]pyrrol-4-ol involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Octahydrocyclopenta[c]pyrrole: This compound shares a similar fused ring structure but lacks the hydroxyl group present in octahydrocyclopenta[c]pyrrol-4-ol.
Cyclopenta[c]pyrrole: Another related compound with a similar ring structure but different functional groups.
Uniqueness:
Properties
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-2-1-5-3-8-4-6(5)7/h5-9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBDURRZNGBULZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CNC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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